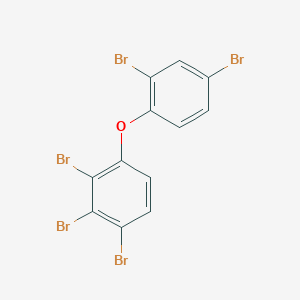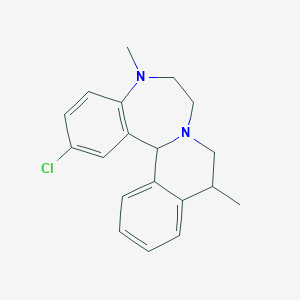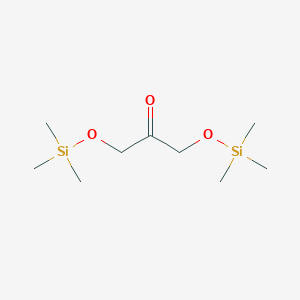
Bis(trimethylsiloxy)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsiloxy)acetone, also known as BTSA, is a widely used compound in scientific research. It is a derivative of acetone and is commonly used as a protecting group in organic synthesis. BTSA is a colorless, odorless, and stable liquid that is soluble in most organic solvents.
Wirkmechanismus
Bis(trimethylsiloxy)acetone acts as a protecting group for carbonyl compounds by forming a stable silyl enol ether. This protects the carbonyl group from unwanted reactions during the synthesis process. The silyl enol ether can be easily removed by treatment with an acid or a fluoride ion.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects as it is not used as a drug or a pharmaceutical compound. It is only used as a reagent in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(trimethylsiloxy)acetone has several advantages as a protecting group in organic synthesis. It is stable, easy to handle, and can be easily removed without affecting the other functional groups in the molecule. However, it also has some limitations. It is not compatible with some functional groups such as alcohols, amines, and thiols. It can also be difficult to remove the silyl enol ether in some cases.
Zukünftige Richtungen
There are several future directions for the use of Bis(trimethylsiloxy)acetone in scientific research. One potential application is in the synthesis of complex natural products. This compound can be used as a protecting group for carbonyl compounds in the synthesis of these compounds, which can be difficult to synthesize using traditional methods. Another potential application is in the development of new drugs and pharmaceuticals. This compound can be used as a reagent in the synthesis of new compounds with potential therapeutic effects.
Synthesemethoden
The synthesis of Bis(trimethylsiloxy)acetone involves the reaction of acetone with trimethylsilyl chloride in the presence of a catalyst such as triethylamine. This reaction results in the formation of this compound and hydrogen chloride as a byproduct. The purity of this compound can be increased by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsiloxy)acetone has a wide range of applications in scientific research. It is commonly used as a protecting group for carbonyl compounds in organic synthesis. It can also be used as a reagent for the synthesis of various organic compounds such as β-ketoesters, α,β-unsaturated ketones, and α,β-unsaturated esters.
Eigenschaften
CAS-Nummer |
17877-42-8 |
|---|---|
Molekularformel |
C9H22O3Si2 |
Molekulargewicht |
234.44 g/mol |
IUPAC-Name |
1,3-bis(trimethylsilyloxy)propan-2-one |
InChI |
InChI=1S/C9H22O3Si2/c1-13(2,3)11-7-9(10)8-12-14(4,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
BWEPQFXBTUDUAD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCC(=O)CO[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OCC(=O)CO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



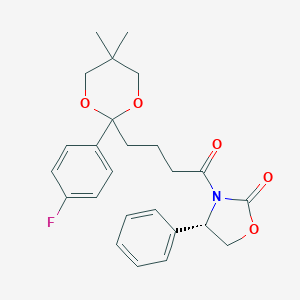
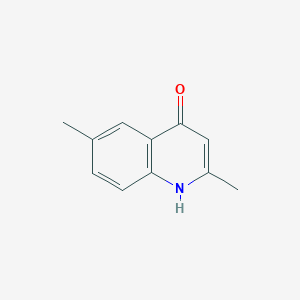
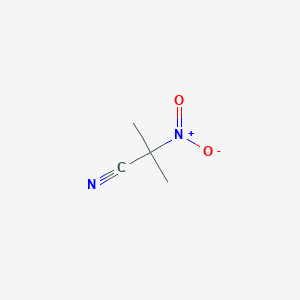
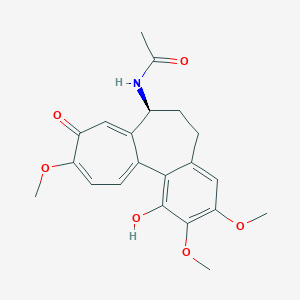
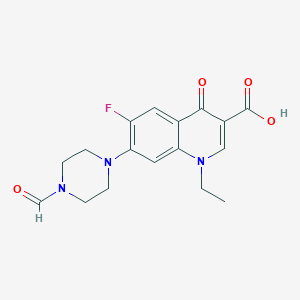
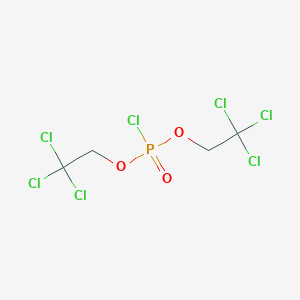
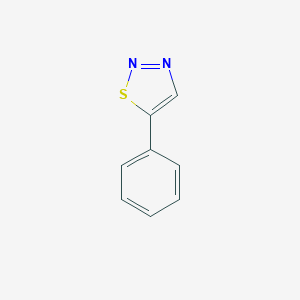

![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)

